molecular formula C7H12N2 B038154 (1,5-dimethyl-1H-pyrrol-2-yl)methylamine CAS No. 118799-24-9

(1,5-dimethyl-1H-pyrrol-2-yl)methylamine

Cat. No. B038154
M. Wt: 124.18 g/mol
InChI Key: KMUHAJOXPNPERW-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrrole derivatives often involves multi-step processes. For example, N-(2, 5-[2-13C]dimethyl-1H-pyrrol-1-yl)-6-(4-morpholinyl)-3-pyridazinamine hydrochloride, a compound with structural similarities, was synthesized for metabolic studies through a five-step process involving 2, 5-[1-13C]hexanedione and characterized by 1H- and 13C-NMR, IR, and MS techniques (Mola, Bellasio, Ferrari, & Zerilli, 1985). This indicates the complexity and careful planning required in synthesizing such compounds, with specific attention to molecular structure and functional group positioning.

Scientific Research Applications

  • Pharmacology and Medicinal Chemistry

    • Application : Synthesis of new 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives .
    • Method : The reaction of N3-substituted amidrazones with 2,3-dimethylmaleic anhydride was used to synthesize these derivatives .
    • Results : The synthesized compounds were studied using 1H-13C NMR two-dimensional techniques and single-crystal X-ray diffraction. They were found to have anti-inflammatory activity, as well as antibacterial activity against several strains .
  • Biotechnology

    • Application : Suppression of cell growth and increase in cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The compound was found to suppress cell growth and increase both cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
  • Medicinal Chemistry

    • Application : Pyrrole is a resourceful small molecule in key medicinal hetero-aromatics .
    • Method : The combination of different pharmacophores in a pyrrole ring system has led to the formation of more active compounds .
    • Results : The marketed drugs containing a pyrrole ring system are known to have many biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
  • Pharmaceutical Chemistry

    • Application : Synthesis and Biological Evaluation of New 4-(2,5-Dimethyl-1H-pyrrol-1-yl)-N’-(2-(substituted)acetyl)benzohydrazides as Dual Enoyl ACP Reductase and DHFR Enzyme Inhibitors .
    • Method : A new series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N′-(2-(substituted)acetyl)benzohydrazides were prepared .
    • Results : The majority of the synthesized molecules exhibited appreciable action against DHFR and enoyl ACP reductase enzymes. Some of the synthesized compounds also showed strong antibacterial and antitubercular properties .
  • Chemistry

    • Application : Study of the sensitive electronic forms in accessible redox states of structurally and spectroscopically authenticated deprotonated 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The article deals with the sensitive electronic forms in accessible redox states .
  • Chemistry
    • Application : Study of the sensitive electronic forms in accessible redox states of structurally and spectroscopically authenticated deprotonated 1,2-bis((1H-pyrrol-2-yl)methylene)hydrazine .
    • Method : The specific methods of application or experimental procedures were not detailed in the source .
    • Results : The article deals with the sensitive electronic forms in accessible redox states .

properties

IUPAC Name

(1,5-dimethylpyrrol-2-yl)methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N2/c1-6-3-4-7(5-8)9(6)2/h3-4H,5,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMUHAJOXPNPERW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(N1C)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

124.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1,5-dimethyl-1H-pyrrol-2-yl)methylamine

CAS RN

118799-24-9
Record name (1,5-dimethyl-1H-pyrrol-2-yl)methanamine
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